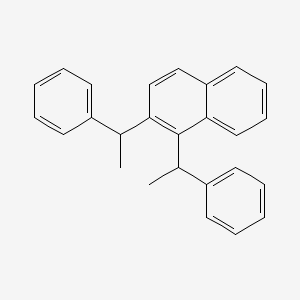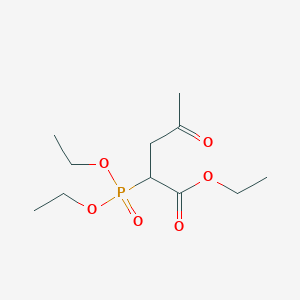
Tetrabutylphosphanium dihydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrabutylphosphanium dihydrogen phosphate is a synthetic reagent commonly used in various chemical and biological applications. It is known for its ability to serve as a pH buffer and is often utilized in high-performance liquid chromatography (HPLC) and other analytical techniques .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of tetrabutylphosphanium dihydrogen phosphate typically involves the reaction of tetrabutylphosphanium hydroxide with phosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
(C4H9)4P+OH−+H3PO4→(C4H9)4P+H2PO4−
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions
Tetrabutylphosphanium dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tetrabutylphosphanium phosphate.
Reduction: It can be reduced under specific conditions to yield different phosphine derivatives.
Substitution: It can participate in substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include tetrabutylphosphanium phosphate, various phosphine derivatives, and substituted phosphates. These products have diverse applications in chemical synthesis and industrial processes .
Wissenschaftliche Forschungsanwendungen
Tetrabutylphosphanium dihydrogen phosphate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in the synthesis of polymers and catalysts.
Biology: Serves as a buffer in various biological assays and experiments.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of tetrabutylphosphanium dihydrogen phosphate involves its ability to form hydrogen bonds with other molecules, particularly proteins. This binding alters the structure and function of proteins, contributing to its surfactant properties and capacity to reduce surface tension in water and other liquids .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tetrabutylammonium dihydrogen phosphate
- Tetrabutylammonium phosphate monobasic
- Tetrabutylammonium hydrogensulfate
Uniqueness
Tetrabutylphosphanium dihydrogen phosphate is unique due to its specific molecular structure, which allows it to form stable hydrogen bonds and exhibit distinct surfactant properties. This makes it particularly useful in applications requiring precise pH control and surface tension reduction .
Eigenschaften
CAS-Nummer |
114609-46-0 |
|---|---|
Molekularformel |
C16H38O4P2 |
Molekulargewicht |
356.42 g/mol |
IUPAC-Name |
dihydrogen phosphate;tetrabutylphosphanium |
InChI |
InChI=1S/C16H36P.H3O4P/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-5(2,3)4/h5-16H2,1-4H3;(H3,1,2,3,4)/q+1;/p-1 |
InChI-Schlüssel |
OGFHTNWDEFPSQQ-UHFFFAOYSA-M |
Kanonische SMILES |
CCCC[P+](CCCC)(CCCC)CCCC.OP(=O)(O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


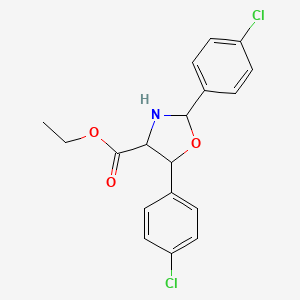
![5-{[(Pyridin-2-yl)methyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14313287.png)

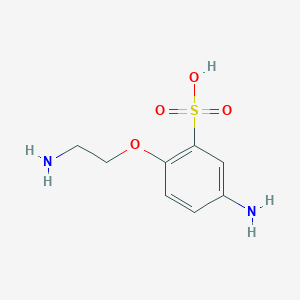
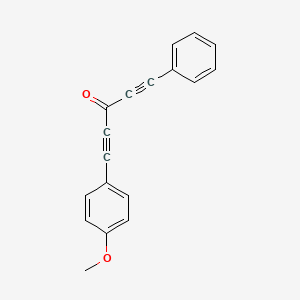
![1-Phenyl-8-[3-(propan-2-yl)phenyl]naphthalene](/img/structure/B14313307.png)
![1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[(methylthio)phenylmethylene]-](/img/structure/B14313318.png)
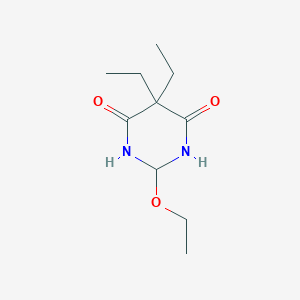
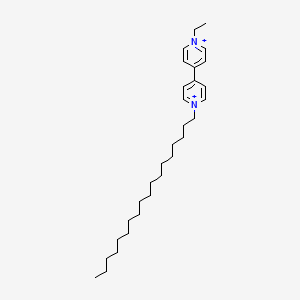
![7,7-Diphenylfuro[3,4-b]pyridin-5(7H)-one](/img/structure/B14313327.png)


